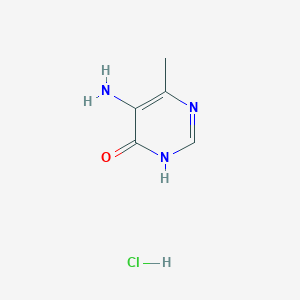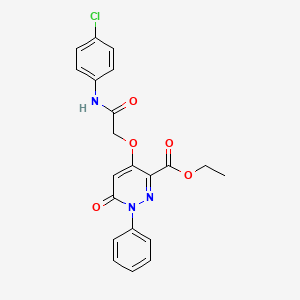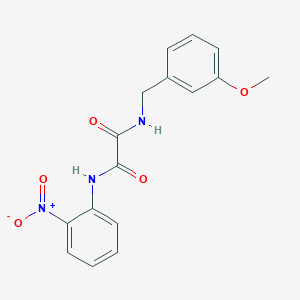![molecular formula C25H25ClFN5O3 B2919602 2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide CAS No. 1251580-82-1](/img/structure/B2919602.png)
2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several interesting functional groups, including an indole group, a pyridazine group, and a fluorophenyl group. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indoles are found in many important biological molecules, such as the amino acid tryptophan . The pyridazine group is a six-membered ring containing two nitrogen atoms, and is known for its bioactivity . The fluorophenyl group consists of a phenyl (benzene) ring with a fluorine atom attached, which can greatly affect the physical and chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole and pyridazine groups are both aromatic, meaning they have a stable ring structure with delocalized electrons . The fluorophenyl group would introduce an element of polarity to the molecule, which could affect its interactions with other substances .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict exactly how this compound would react. The presence of the indole group suggests that it might undergo electrophilic substitution reactions similar to those seen with other aromatic compounds . The pyridazine group could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the fluorophenyl group could increase the compound’s stability and affect its boiling and melting points . The indole and pyridazine groups could contribute to the compound’s UV/Vis absorption properties .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
A variety of studies have been dedicated to synthesizing and characterizing similar compounds, demonstrating their potential in medicinal chemistry. For instance, the synthesis of pyridazinoindole derivatives, including compounds with structural similarities to the one , has been reported, showcasing their applications in developing novel therapeutic agents (Habernickel, 2002; Robertson et al., 1986). These studies underline the importance of the pyridazinone scaffold in medicinal chemistry, highlighting the diverse pharmacological activities that can be harnessed through structural modifications.
Potential Therapeutic Applications
Several research initiatives have aimed to uncover the therapeutic potential of compounds with structural elements similar to 2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide. For instance, compounds have been evaluated for their inotropic activity, indicating potential applications in heart failure treatment (Robertson et al., 1986). Moreover, the exploration of antimalarial properties in structurally related compounds has shed light on the potential for developing new antimalarial therapies (Mphahlele et al., 2017).
Pharmacological Properties
Research on compounds structurally related to 2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide has focused on understanding their pharmacological properties. For example, studies have highlighted the synthesis and evaluation of compounds for antimicrobial properties, providing insights into their potential as new antimicrobial agents (Almutairi et al., 2018). Additionally, investigations into the metabolic pathways of similar compounds have contributed to understanding their safety and efficacy profiles (Lin et al., 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[(2-chloro-6-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClFN5O3/c26-19-10-6-11-20(27)18(19)15-31-25(35)32-21-12-5-4-9-17(21)23(34)30(24(32)29-31)14-13-22(33)28-16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8,13-15H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPKGXAELAAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2919520.png)
![2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/no-structure.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)


![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)
![N-(4-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2919528.png)
![2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919530.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)
![N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919535.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2919537.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)

